molecular formula C13H13N3O2 B2507468 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid CAS No. 1275287-54-1

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid

Cat. No.: B2507468
CAS No.: 1275287-54-1
M. Wt: 243.266
InChI Key: HOBVGGQIDKVBBP-UHFFFAOYSA-N
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Description

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid (CAS: EN300-633471) is a benzoic acid derivative with a pyrimidine substituent. Its molecular formula is C₁₃H₁₃N₃O₂ (molecular weight: 243.27 g/mol), featuring a methyl group at the 2-position of the benzoic acid ring and a 4-methylpyrimidin-2-ylamino group at the 5-position.

Properties

IUPAC Name

2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-3-4-10(7-11(8)12(17)18)16-13-14-6-5-9(2)15-13/h3-7H,1-2H3,(H,17,18)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBVGGQIDKVBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid typically involves the reaction of 2-amino-3-chloro-4-methylpyridine with benzoic acid in the presence of a copper catalyst at elevated temperatures . The reaction mixture is then subjected to various purification steps, including extraction, filtration, and drying, to obtain the final product as a yellow solid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chlorinated Analog: 2-Chloro-5-[(4-methylpyrimidin-2-yl)amino]benzoic Acid

  • Structure : Methyl group at the benzoic acid’s 2-position is replaced with chlorine.
  • Molecular Formula : C₁₂H₁₀ClN₃O₂ (MW: 263.68 g/mol).

Trifluoromethylpyrimidine Analog: 2-Methyl-5-{[4-(trifluoromethyl)pyrimidin-2-yl]amino}benzoic Acid

  • Structure : Methyl on the pyrimidine ring replaced with trifluoromethyl (-CF₃).
  • Molecular Formula : C₁₃H₁₀F₃N₃O₂ (MW: 297.24 g/mol).
  • Impact : The -CF₃ group introduces steric bulk and strong electron-withdrawing effects, altering binding affinity to targets like kinases or enzymes. PubChem CID: 64586622.

Trifluoromethoxy Analog: 2-Methyl-5-(trifluoromethoxy)benzoic Acid

  • Structure : Pyrimidine ring replaced with trifluoromethoxy (-OCF₃) at the benzoic acid’s 5-position.
  • Molecular Formula : C₉H₇F₃O₃ (MW: 220.15 g/mol).
  • Impact : The -OCF₃ group increases acidity (pKa ~2.5) and metabolic stability compared to the parent compound, making it suitable for prodrug designs.

Sulfonamide Derivative: 2-Methyl-5-(piperidin-1-ylsulfonyl)benzoic Acid

  • Structure : Pyrimidine replaced with piperidinylsulfonyl (-SO₂-piperidine).
  • Molecular Formula: C₁₃H₁₇NO₄S (MW: 283.34 g/mol).
  • Impact : The sulfonamide group enhances water solubility (logS ≈ -3.2) but may reduce blood-brain barrier penetration due to increased polarity.

Morpholinyl and Ethoxy Derivatives

  • Examples: 5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic Acid (CAS 444937-77-3): Morpholinyl improves solubility and hydrogen-bonding capacity. 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 880809-62-1): Ethoxy group modulates electronic effects and steric hindrance.

Comparative Data Table

Compound Name Substituent Modifications Molecular Formula MW (g/mol) Key Properties Reference
Parent Compound 2-Me (benzoic), 4-Me (pyrimidine) C₁₃H₁₃N₃O₂ 243.27 Moderate solubility, logP ~2.1
2-Chloro Analog 2-Cl (benzoic) C₁₂H₁₀ClN₃O₂ 263.68 Higher lipophilicity, logP ~2.8
Trifluoromethylpyrimidine Analog 4-CF₃ (pyrimidine) C₁₃H₁₀F₃N₃O₂ 297.24 Enhanced target binding, logP ~2.5
Trifluoromethoxy Analog 5-OCF₃ (benzoic) C₉H₇F₃O₃ 220.15 Increased acidity, pKa ~2.5
Sulfonamide Derivative Piperidinylsulfonyl (benzoic) C₁₃H₁₇NO₄S 283.34 High solubility, logS ~-3.2

Research Implications

  • Drug Design : The trifluoromethylpyrimidine analog () shows promise in kinase inhibition due to improved electronic interactions.
  • Solubility Optimization : Sulfonamide derivatives () are preferred for aqueous formulations, while chloro analogs () may suit CNS targets.
  • Metabolic Stability : Trifluoromethoxy groups () reduce oxidative metabolism, extending half-life in vivo.

Biological Activity

2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, with the CAS number 1275287-54-1, is a compound that has garnered interest due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid is C₁₃H₁₃N₃O₂, with a molecular weight of 243.26 g/mol. The compound features a benzoic acid core substituted with a methyl group and a pyrimidine-derived amino group, which may influence its biological activity.

Biological Activity Overview

Research indicates that benzoic acid derivatives often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities of 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid are still under investigation, but several studies provide insights into its potential effects.

1. Anti-inflammatory Activity

A study highlighted the role of benzoic acid derivatives in modulating inflammatory responses. The compound's structure suggests it may interact with inflammatory pathways, particularly through inhibition of cytokine production, which is crucial in conditions like arthritis and autoimmune diseases .

2. Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial properties. Preliminary studies have indicated that compounds similar to 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid can inhibit bacterial growth and may be effective against various pathogens .

3. Anticancer Potential

Research has also suggested that certain benzoic acid derivatives can induce apoptosis in cancer cells by activating proteasomal pathways and cathepsins involved in protein degradation . This mechanism may be relevant for 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid as well.

The mechanisms through which 2-Methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid exerts its biological effects are not fully elucidated but may involve:

1. Modulation of Cytokine Activity

The compound may inhibit the activity of interleukin receptors, particularly IL–15Rα, reducing the signaling pathways that lead to inflammation and immune response .

2. Activation of Proteolytic Pathways

Studies have shown that benzoic acid derivatives can enhance the activity of proteasomes and lysosomal enzymes like cathepsins B and L, which are crucial for cellular homeostasis and apoptosis .

Case Studies and Research Findings

Several case studies have explored the biological activity of benzoic acid derivatives:

StudyFindings
Study on IL–15Rα InhibitorsIdentified structural features of effective inhibitors; many were benzoic acid derivatives .
Evaluation of Antimicrobial ActivityDemonstrated significant inhibition against various bacterial strains .
Proteasome Activity EnhancementShowed that certain derivatives increase proteasome activity in human fibroblasts .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-5-[(4-methylpyrimidin-2-yl)amino]benzoic acid, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with 2-methyl-5-aminobenzoic acid as the core scaffold. Introduce the 4-methylpyrimidin-2-yl group via a coupling reaction (e.g., Ullmann or Buchwald-Hartwig amination) under inert conditions.
  • Step 2 : Optimize reaction parameters: Use Pd-based catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos, and maintain temperatures between 80–100°C for 12–24 hours .
  • Step 3 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
    • Key Data :
ParameterValueSource
Yield60–75%Enamine Ltd.
Purity≥95% (HPLC)American Elements

Q. How should researchers characterize the compound’s structural integrity and purity?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., pyrimidine NH at δ 8.2–8.5 ppm; benzoic acid COOH at δ 12.1 ppm) .
  • HPLC-MS : Employ reverse-phase C18 columns (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities (<2% threshold) .
  • Elemental Analysis : Verify molecular formula (C₁₃H₁₃N₃O₂) with ≤0.3% deviation .

Q. What solvent systems and storage conditions are optimal for maintaining stability?

  • Solubility : DMSO (>50 mg/mL) or ethanol (limited solubility ~10 mg/mL) for biological assays .
  • Stability : Store at –20°C under argon; avoid prolonged exposure to light or humidity to prevent hydrolysis of the pyrimidine-amino bond .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

  • Methodology :

  • Crystal Growth : Use slow evaporation from DMSO/water (1:1) to obtain single crystals.
  • Data Collection : Employ SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Analyze hydrogen bonding between the pyrimidine NH and benzoic acid COOH groups .
    • Key Findings :
  • Bond length between N(amine) and C(pyrimidine): 1.35 Å.
  • Dihedral angle between aromatic rings: 42° (indicative of moderate conjugation) .

Q. What structure-activity relationship (SAR) insights exist for modifying the pyrimidine substituent?

  • Methodology :

  • Compare analogues (e.g., 4-trifluoromethyl or 4,6-dimethylpyrimidine variants) in bioassays. Use Enamine’s Building Blocks Catalog for derivative synthesis .
    • SAR Data :
SubstituentBioactivity (IC₅₀)Notes
4-methyl12 µMBaseline
4-CF₃8 µMEnhanced lipophilicity
4,6-diCH₃>50 µMSteric hindrance reduces activity

Q. How can computational modeling predict binding modes with biological targets?

  • Methodology :

  • Docking Studies : Use AutoDock Vina with homology-modeled enzymes (e.g., kinases). Parameterize charges via DFT calculations (B3LYP/6-31G*) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzoic acid-pHLA interaction .

Q. What analytical strategies detect and quantify degradation products under stress conditions?

  • Methodology :

  • Forced Degradation : Expose to UV light (254 nm, 48 hrs) or acidic/basic hydrolysis (0.1N HCl/NaOH, 70°C).
  • LC-HRMS : Identify major degradants (e.g., cleaved pyrimidine ring or oxidized methyl groups) using Q-TOF mass spectrometry .

Q. How does the compound interact with cellular membranes in bioavailability studies?

  • Methodology :

  • PAMPA Assay : Measure passive permeability at pH 7.4. Compare with logP values (calculated: 1.8; experimental: 1.6) .
  • Caco-2 Monolayers : Assess active transport using LC-MS/MS quantification of apical-to-basolateral flux .

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